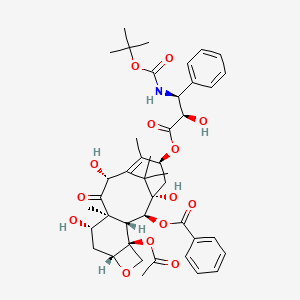![molecular formula C5H11NO2 B1167468 Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate CAS No. 104857-68-3](/img/new.no-structure.jpg)
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate: is a chemical compound with the molecular formula C24H38O3Si . It is a derivative of abietic acid, which is a naturally occurring resin acid found in rosin. This compound is known for its unique structure, which includes a trimethylsilyl group and an ester functional group.
Métodos De Preparación
The synthesis of Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate typically involves the esterification of abietic acid derivatives with methanol in the presence of a catalyst. The trimethylsilyl group is introduced through a silylation reaction, which involves the reaction of the hydroxyl group with a trimethylsilyl chloride reagent under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like pyridine, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. These effects may involve modulation of enzyme activity, interaction with cellular receptors, and alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate can be compared with other similar compounds, such as:
Methyl abieta-8,11,13,15-tetraen-18-oate: This compound lacks the trimethylsilyl group, which may result in different chemical and biological properties.
Methyl abieta-8,11,13-trien-18-oate: Similar in structure but without the trimethylsilyl group, leading to variations in reactivity and applications.
The presence of the trimethylsilyl group in this compound makes it unique, as it can influence the compound’s stability, reactivity, and biological activity.
Propiedades
Número CAS |
104857-68-3 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
0 |
Sinónimos |
Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



